
2-(Heptyloxy)ethyl 3-aminobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptyloxy)ethyl 3-aminobut-2-enoate is an organic compound with the molecular formula C13H25NO3. It is a derivative of butenoic acid and features an amino group and a heptyloxyethyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyloxy)ethyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-(heptyloxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptyloxy)ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-(heptyloxy)ethyl 3-hydroxybutanoate.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Heptyloxy)ethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Heptyloxy)ethyl 3-aminobut-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl ester group instead of a heptyloxyethyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl ester group.
Propyl 3-aminobut-2-enoate: Similar structure but with a propyl ester group.
Uniqueness
2-(Heptyloxy)ethyl 3-aminobut-2-enoate is unique due to its longer heptyloxyethyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
88284-46-2 |
|---|---|
Molekularformel |
C13H25NO3 |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
2-heptoxyethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-16-9-10-17-13(15)11-12(2)14/h11H,3-10,14H2,1-2H3 |
InChI-Schlüssel |
JZFWTYAFWKHWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCOC(=O)C=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)


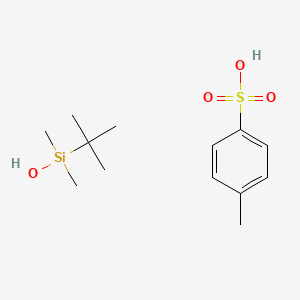
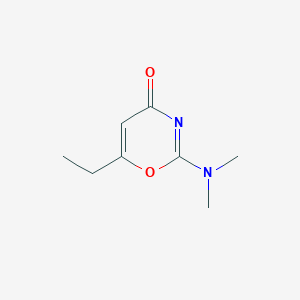
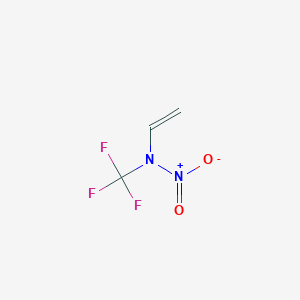

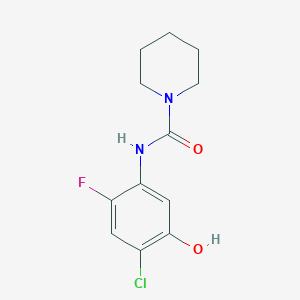
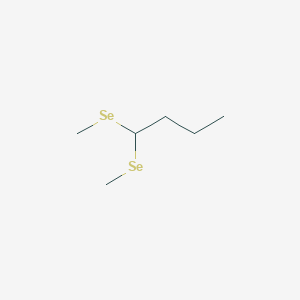
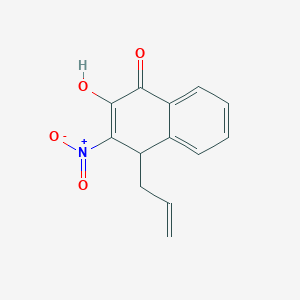
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
